(1-Aminocyclopentyl)methyl hydrogen sulfate
Description
The compound "(1-Aminocyclopentyl)methyl hydrogen sulfate" is a cyclopentane derivative featuring an aminomethyl group and a hydrogen sulfate moiety. The hydrogen sulfate group (-HSO₄) suggests ionic characteristics, while the aminocyclopentyl structure may confer reactivity typical of alicyclic amines. Applications could include pharmaceutical intermediates or industrial reagents, though direct evidence is unavailable.
Properties
Molecular Formula |
C6H13NO4S |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
(1-aminocyclopentyl)methyl hydrogen sulfate |
InChI |
InChI=1S/C6H13NO4S/c7-6(3-1-2-4-6)5-11-12(8,9)10/h1-5,7H2,(H,8,9,10) |
InChI Key |
KGYCGPMKYVUFEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(COS(=O)(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Aminocyclopentyl)methyl hydrogen sulfate typically involves the reaction of cyclopentylamine with methyl hydrogen sulfate under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature is maintained at around 50-60°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The reaction mixture is continuously stirred and monitored to maintain the desired conditions .
Chemical Reactions Analysis
Types of Reactions
(1-Aminocyclopentyl)methyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Hydroxyl derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
(1-Aminocyclopentyl)methyl hydrogen sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain reactions
Mechanism of Action
The mechanism of action of (1-Aminocyclopentyl)methyl hydrogen sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and pathways, contributing to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare "(1-Aminocyclopentyl)methyl hydrogen sulfate" with analogous compounds from the evidence, focusing on functional groups, applications, and hazards.
Table 1: Comparative Analysis of Related Compounds
Key Findings:
Functional Group Influence: Sulfate Salts: Sodium and ammonium hydrogen sulfates () are ionic compounds with industrial applications, often as acidic reagents. Their hazards include corrosivity and irritation . Cyclopentane Derivatives: Methyl 3-aminocyclopentanecarboxylate () shares the cyclopentyl amine structure with the target compound but replaces the hydrogen sulfate with a methyl ester. This substitution reduces ionic character, yet retains acute toxicity and irritation risks (H302, H315) . Hydrazine Sulfates: 1-Methyl-1-phenyl-hydrazine sulfate () introduces a hydrazine group, which may increase reactivity and toxicity compared to alicyclic amines .
Hazard Profiles: Sodium hydrogen sulfate’s corrosivity () contrasts with methyl 3-aminocyclopentanecarboxylate’s acute oral toxicity (Category 4) and skin irritation (Category 2) . This suggests that the target compound’s hazards may depend on its balance of ionic (sulfate) and organic (amine) components. Ammonium hydrogen sulfate’s lack of explicit hazard labels () highlights variability in sulfate salt toxicity, likely influenced by counterion choice .
Applications: Sodium hydrogen sulfate is restricted to industrial/professional use (), whereas methyl 3-aminocyclopentanecarboxylate is employed in chemical synthesis (). The target compound may occupy a niche in specialized organic reactions or drug development.
Research Implications and Limitations
- Data Gaps: Direct studies on "this compound" are absent in the provided evidence.
- Functional Group Synergy : The combination of a cyclopentyl amine and hydrogen sulfate in one molecule could result in unique solubility or reactivity, warranting further study.
- Safety Protocols: Based on methyl 3-aminocyclopentanecarboxylate’s hazards (), handling the target compound would require gloves, eye protection, and respiratory controls to mitigate irritation risks.
Biological Activity
(1-Aminocyclopentyl)methyl hydrogen sulfate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound can be represented as . It is classified as a hydrogen sulfate salt, which may influence its solubility and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 195.24 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to therapeutic effects.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be crucial in treating diseases characterized by hyperproliferation, such as cancer.
- Receptor Modulation : It may also interact with various receptors in the body, influencing signaling pathways that regulate cell growth and apoptosis.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that hydrogen sulfate salts can enhance the bioavailability and efficacy of anticancer agents when used in combination therapies .
- Case Study : A study involving a related compound demonstrated its ability to inhibit cell proliferation in various cancer cell lines, suggesting that this compound may share similar properties.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. The mechanism likely involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.
- Research Findings : A comparative study highlighted the effectiveness of various hydrogen sulfate derivatives against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include:
- Absorption : The compound's solubility profile suggests good absorption characteristics.
- Distribution : Its interaction with plasma proteins can affect its distribution in tissues.
- Metabolism : The metabolic pathways are yet to be fully elucidated; however, similar compounds undergo hepatic metabolism.
- Excretion : Renal excretion is anticipated based on the molecular weight and structure.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is beneficial to compare it with related compounds:
| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Potential | Enzyme inhibition, receptor modulation |
| Compound 1 (Hydrogen sulfate salt) | High | Moderate | Targeting specific kinases |
| Chloroquine | High | Moderate | Inhibition of heme polymerase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
